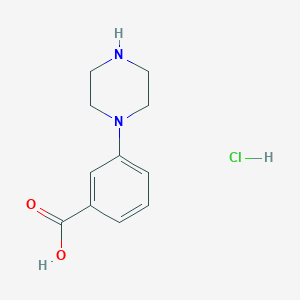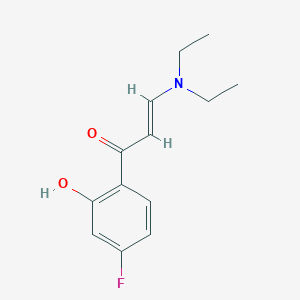
2-Chloro-4-(difluoromethyl)-5-fluoropyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Chloro-4-(difluoromethyl)-5-fluoropyridine has been a subject of interest in various synthesis and chemical property studies. For instance, Hand and Baker (1989) explored the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, providing insights into their properties and reactions with other compounds (Hand & Baker, 1989). Similarly, Schlosser and Bobbio (2002) investigated creating structural manifolds from common precursors like halopyridines, highlighting the versatility of such compounds in chemical synthesis (Schlosser & Bobbio, 2002).
Application in Organic Chemistry
In the field of organic chemistry, Zhong and Guo (2010) demonstrated the use of related compounds in the synthesis of 1,2,3-Triazoles via 1,3-dipolar cycloadditions, showcasing the role of such compounds in facilitating complex organic reactions (Zhong & Guo, 2010). Stroup et al. (2007) explored the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, indicating the compound's potential for selective chemical transformations (Stroup et al., 2007).
Catalysis and Fluorination Studies
Cochon et al. (2010) investigated the fluorination of 2-chloropyridine over metal oxide catalysts, suggesting the utility of such compounds in catalytic systems (Cochon et al., 2010). This research underscores the compound's relevance in the development of new catalytic fluorination systems.
Structural and Magnetic Studies
Solomon et al. (2014) synthesized copper(II) complexes of 2-amino-5-chloro-3-fluoropyridine, analyzing their magnetic properties, which could have implications for material science and magnetic resonance imaging (Solomon et al., 2014).
Propiedades
IUPAC Name |
2-chloro-4-(difluoromethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-1-3(6(9)10)4(8)2-11-5/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPQAKUTIPHJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(difluoromethyl)-5-fluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



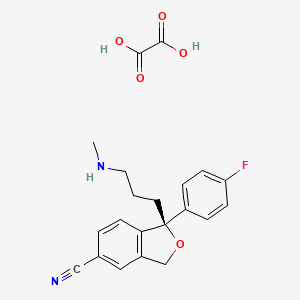
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B1435971.png)
![(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester](/img/structure/B1435972.png)

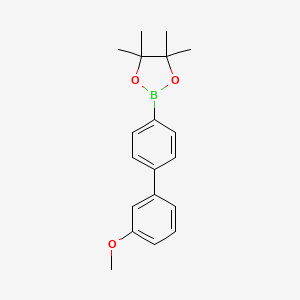
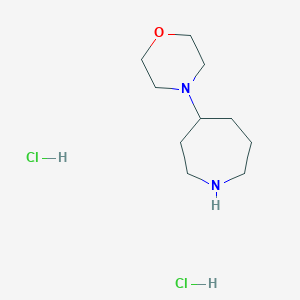
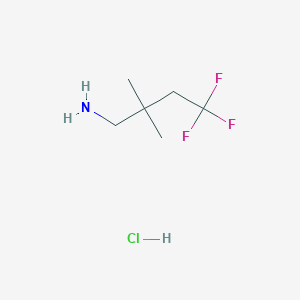
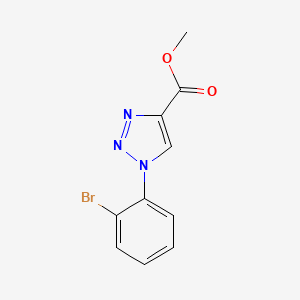
![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1435983.png)

